molecular formula C29H32N2O4 B11622449 Ethyl 5-hydroxy-2-methyl-4-[(4-methylphenyl)(4-methylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate

Ethyl 5-hydroxy-2-methyl-4-[(4-methylphenyl)(4-methylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate

Cat. No.: B11622449
M. Wt: 472.6 g/mol
InChI Key: OVIQPWKDDJYIAB-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-2-methyl-4-[(4-methylphenyl)(4-methylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate is a complex organic compound that belongs to the class of naphthofuran derivatives This compound is characterized by its unique structure, which includes a naphthofuran core, a hydroxy group, and various substituents such as a methylphenyl group and a methylpiperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-hydroxy-2-methyl-4-[(4-methylphenyl)(4-methylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Naphthofuran Core: The naphthofuran core can be synthesized through a cyclization reaction involving a naphthol derivative and a suitable electrophile.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.

    Substitution Reactions: The methylphenyl and methylpiperazinyl groups can be introduced through substitution reactions using appropriate halides and nucleophiles.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-2-methyl-4-[(4-methylphenyl)(4-methylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions with reagents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitro groups, and sulfonation reagents.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Ethyl 5-hydroxy-2-methyl-4-[(4-methylphenyl)(4-methylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-2-methyl-4-[(4-methylphenyl)(4-methylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group and aromatic rings allow it to form hydrogen bonds and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-hydroxy-2-methyl-4-[(4-methylphenyl)(4-methylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate can be compared with other naphthofuran derivatives and related compounds:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H32N2O4

Molecular Weight

472.6 g/mol

IUPAC Name

ethyl 5-hydroxy-2-methyl-4-[(4-methylphenyl)-(4-methylpiperazin-1-yl)methyl]benzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C29H32N2O4/c1-5-34-29(33)23-19(3)35-28-22-9-7-6-8-21(22)27(32)25(24(23)28)26(20-12-10-18(2)11-13-20)31-16-14-30(4)15-17-31/h6-13,26,32H,5,14-17H2,1-4H3

InChI Key

OVIQPWKDDJYIAB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C(C4=CC=C(C=C4)C)N5CCN(CC5)C)C

Origin of Product

United States

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